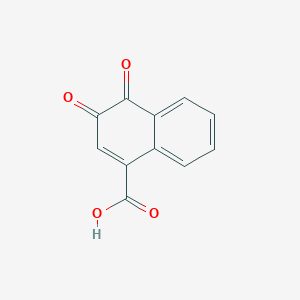
1-(6-Bromo-2-methyl-3-pyridinyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromo-2-methyl-3-pyridinyl)ethanone is an organic compound with the molecular formula C8H8BrNO It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2-methyl-3-pyridinyl)ethanone can be achieved through several methods. One common route involves the bromination of 2-methyl-3-pyridinyl ethanone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Bromo-2-methyl-3-pyridinyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Reduction Reactions: Alcohols or other reduced products.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-2-methyl-3-pyridinyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Bromo-2-methyl-3-pyridinyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary depending on the specific enzyme or biological target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Bromo-2-methyl-3-pyridinyl)ethanone
- 1-(6-Methoxy-2-methyl-3-pyridinyl)ethanone
- 1-(6-Chloro-2-methyl-3-pyridinyl)ethanone
Uniqueness
1-(6-Bromo-2-methyl-3-pyridinyl)ethanone is unique due to the presence of the bromine atom at the 6-position of the pyridine ring. This substitution can significantly influence the compound’s reactivity and its interactions with biological targets. The bromine atom can also serve as a versatile handle for further functionalization, making this compound valuable in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H8BrNO |
|---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
1-(6-bromo-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-5-7(6(2)11)3-4-8(9)10-5/h3-4H,1-2H3 |
InChI-Schlüssel |
LQNUDNADALMJIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)Br)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide](/img/structure/B13993303.png)



![Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)

![N-[4-(4-benzamidophenyl)phenyl]benzamide](/img/structure/B13993319.png)

![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)

![Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester](/img/structure/B13993346.png)

